Mequitazine, (R)-

Catalog No.
S541525
CAS No.
147780-50-5
M.F
C20H22N2S
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mequitazine, (R)-

CAS Number

147780-50-5

Product Name

Mequitazine, (R)-

IUPAC Name

10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1

InChI Key

HOKDBMAJZXIPGC-MRXNPFEDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

V-0162; V0162; V 0162

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Isomeric SMILES

C1CN2CCC1[C@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

The exact mass of the compound (R)-Mequitazine is 322.1504 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mequitazine, (R)- (CAS 147780-50-5), also known as V0162, is the purified dextrorotatory enantiomer of the phenothiazine-derivative mequitazine. While racemic mequitazine is widely utilized as a classical histamine H1 receptor antagonist, isolating the (R)-enantiomer yields a compound with a fundamentally distinct pharmacological profile. The (R)-isomer functions primarily as a high-affinity, long-acting muscarinic acetylcholine receptor (M-AChR) antagonist, particularly at the M3 subtype, while also exhibiting nanomolar affinity for the histamine H4 receptor [1]. For procurement professionals and research scientists, this enantiopure compound serves as a critical precursor, chiral reference standard, and pharmacological probe for respiratory drug development and receptor-specific binding studies, offering targeted anticholinergic activity without the dominant H1-mediated effects of the racemate [2].

Procuring racemic mequitazine or the (S)-enantiomer as a substitute for (R)-mequitazine fundamentally compromises assay integrity and target selectivity. The (+)-(S)-enantiomer is approximately 10-fold more potent at the histamine H1 receptor than the (-)-(R)-enantiomer, meaning the racemate is heavily biased toward classical antihistaminic and sedative pathways [1]. Conversely, the (R)-enantiomer is optimized for M3 muscarinic receptor antagonism and demonstrates a washout-resistant binding profile not shared by standard anticholinergics like ipratropium [2]. Utilizing the racemate in formulation development or receptor screening introduces confounding H1-mediated variables and obscures the long-acting bronchodilatory properties specific to the (R)-isomer, making enantiopure procurement essential for M3- or H4-targeted applications [1].

High-Affinity M3 Receptor Antagonism and Washout Resistance

(R)-Mequitazine demonstrates a highly specific, time-dependent affinity for human M3 muscarinic acetylcholine receptors (hM3Rs), distinguishing it from standard anticholinergics. In comparative binding assays, (R)-mequitazine exhibited a pKi of 9.01 at 2 hours, which increased to 9.21 after 23 hours of incubation[1]. Furthermore, unlike ipratropium and atropine, the inhibitory potency of (R)-mequitazine persisted significantly after compound washout, acting as a sustained inverse agonist [1].

Evidence DimensionhM3R binding affinity (pKi) and washout persistence
Target Compound Data(R)-Mequitazine: pKi increases from 9.01 (2h) to 9.21 (23h); inhibitory potency persists post-washout
Comparator Or BaselineIpratropium/Atropine: Inhibitory potency diminishes significantly after washout; (S)-Mequitazine: Less potent at M3
Quantified Difference(R)-Mequitazine exhibits a time-dependent increase in affinity and sustained inverse agonism post-washout compared to short-acting baselines
ConditionsRecombinant human M3 muscarinic acetylcholine receptors (hM3Rs) and human bronchial preparations

Sustained receptor occupancy and washout resistance are primary procurement drivers for developing long-acting muscarinic antagonists (LAMAs) in respiratory pharmacology.

Enantioselective Attenuation of H1 Receptor Potency

The separation of mequitazine into its constituent enantiomers reveals a stark divergence in histamine H1 receptor activity. In comparative in vitro studies, the (-)-(R)-enantiomer demonstrated a 10-fold lower potency as a histamine H1 receptor antagonist compared to the (+)-(S)-enantiomer [1]. This significant reduction in H1 activity ensures that the (R)-enantiomer's primary anticholinergic effects are not overshadowed by classical antihistaminic pathways[1].

Evidence DimensionHistamine H1 receptor antagonism potency
Target Compound Data(R)-Mequitazine: 10-fold lower potency at H1
Comparator Or Baseline(S)-Mequitazine: 10-fold higher potency at H1
Quantified Difference10-fold reduction in H1-mediated antihistaminic activity for the (R)-enantiomer
ConditionsIn vitro histamine antagonism assays

Enables researchers to isolate muscarinic or H4 pathways without the confounding classical H1 antihistamine effects dominant in the (S)-isomer and racemate.

Sub-Nanomolar Affinity for the Histamine H4 Receptor

Beyond its anticholinergic profile, (R)-mequitazine exhibits significant binding affinity for the histamine H4 receptor, a target heavily implicated in immune and inflammatory responses. Radioligand binding assays indicate that (R)-mequitazine achieves a Ki of 1.18 nM at the H4 receptor [1]. This dual M3/H4 targeting profile distinguishes it from classical H1 antihistamines, which typically lack meaningful H4 affinity [1].

Evidence DimensionBinding affinity (Ki) at the histamine H4 receptor
Target Compound Data(R)-Mequitazine: Ki = 1.18 nM
Comparator Or BaselineClassical H1 antihistamines: Negligible or low affinity for the H4 subtype
Quantified DifferenceDemonstrates high-affinity low-nanomolar binding (Ki 1.18 nM) at the H4 receptor
ConditionsRadioligand binding assays for human histamine H4 receptors

Expands the compound's utility into advanced immunological and inflammatory disease modeling, differentiating it from standard anticholinergics.

CYP3A-Catalyzed Metabolic Inhibition Profile

In preclinical pharmacokinetic evaluations, (R)-mequitazine undergoes specific biotransformation in human liver microsomes, yielding hydroxylated and S-oxidized metabolites. Concurrently, it acts as an active inhibitor of CYP3A-catalyzed midazolam 1'-hydroxylase activity [1]. This defined metabolic interaction profile provides a reliable baseline for drug-drug interaction (DDI) screening [1].

Evidence DimensionCYP3A inhibition (midazolam 1'-hydroxylase activity)
Target Compound Data(R)-Mequitazine: Active inhibitor of CYP3A-catalyzed midazolam 1'-hydroxylase
Comparator Or BaselineBaseline vehicle controls: Uninhibited CYP3A activity
Quantified DifferenceInduces measurable competitive inhibition of CYP3A-mediated midazolam 1'-hydroxylation
ConditionsHuman liver microsome assays

Essential for pharmacokinetic modeling, metabolic stability profiling, and drug-drug interaction (DDI) screening in preclinical workflows.

Long-Acting Muscarinic Antagonist (LAMA) Development

Driven by its time-dependent pKi increase (up to 9.21) and washout-resistant inverse agonism at the hM3R, (R)-mequitazine is procured as a highly specific reference standard or active pharmaceutical ingredient (API) for developing LAMAs targeting chronic obstructive pulmonary disease (COPD) and severe asthma[1].

Enantioselective Pharmacological Profiling and Chiral Chromatography

Because the (R)-enantiomer exhibits a 10-fold lower H1 receptor potency than the (S)-enantiomer, it is utilized as a critical chiral reference standard in HPLC workflows and receptor binding assays to quantify enantiomeric purity and separate M3-mediated anticholinergic effects from H1-mediated antihistaminic pathways [2].

Histamine H4 Receptor Probing in Immunomodulation Models

Leveraging its low-nanomolar affinity (Ki 1.18 nM) for the H4 receptor, (R)-mequitazine is applied in in vitro and in vivo models of inflammatory and autoimmune diseases (such as pruritus and allergic inflammation) to investigate H4-mediated immunomodulation independently of classical H1 sedation [3].

Preclinical CYP3A Drug-Drug Interaction (DDI) Screening

Given its established role as an inhibitor of CYP3A-catalyzed midazolam 1'-hydroxylase, (R)-mequitazine is incorporated into hepatic microsome assays as a substrate and competitive inhibitor to map metabolic pathways and predict CYP3A-dependent drug interactions during preclinical development [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

322.15036988 Da

Monoisotopic Mass

322.15036988 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05VP796JC6

Wikipedia

(R)-mequitazine

Dates

Last modified: 02-18-2024
1: Fonlupt P, Dubois M, Gallet H, Biot N, Pacheco H. [Changes in leukocyte phospholipid-N-methyltransferase activity after chronic treatment of allergic patients with mequitazine]. C R Seances Acad Sci III. 1983;296(21):1005-7. French. PubMed PMID: 6413002.
2: De Rotalier P, Faye M, Sissokho B, Fall D. [Allergies in ENT]. Dakar Med. 2007;52(1):2-6. French. PubMed PMID: 19102083.
3: ter Laak AM, Venhorst J, Donné-Op den Kelder GM, Timmerman H. The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. J Med Chem. 1995 Aug 18;38(17):3351-60. PubMed PMID: 7650688.
4: Di Bugno C, Dapporto P, Giorgi R, Manzini S, Paoli P, Subissi A, Arcamone F. Absolute configuration and biological activity of mequitamium iodide enantiomers. Chirality. 1994;6(5):382-8. PubMed PMID: 8068497.
5: D'Souza MF, Tooley M, Charlton JR. Hay fever treatments--which should be tried first? J R Coll Gen Pract. 1987 Jul;37(300):296-300. PubMed PMID: 2896796; PubMed Central PMCID: PMC1710933.

Explore Compound Types